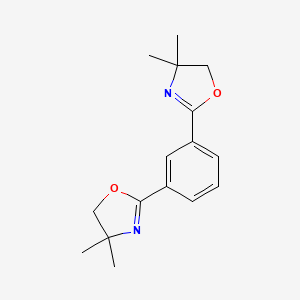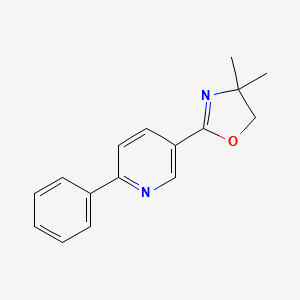![molecular formula C12H9IN2O B12879515 [(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-50-0](/img/structure/B12879515.png)
[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the iodo and nitrile groups in the compound’s structure suggests that it may have unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-iodo-2-methylquinoline. This can be achieved through iodination of 2-methylquinoline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Formation of the Intermediate: The next step involves the formation of an intermediate compound, 5-iodo-2-methylquinolin-8-ol, by hydroxylation of 5-iodo-2-methylquinoline using a suitable hydroxylating agent.
Nitrile Introduction: The final step is the introduction of the nitrile group. This can be done by reacting 5-iodo-2-methylquinolin-8-ol with a nitrile source such as cyanogen bromide or acetonitrile in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of 2-((5-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), and bases (sodium hydroxide, potassium carbonate).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen), solvents (ether, ethanol).
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the iodo group.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Primary amines.
Aplicaciones Científicas De Investigación
2-((5-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may be explored for its potential use in drug development.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.
Mecanismo De Acción
The mechanism of action of 2-((5-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The iodo group can facilitate binding to specific sites, while the nitrile group can participate in hydrogen bonding or other interactions. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile: Similar structure with a bromo group instead of an iodo group.
2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile: Similar structure with a chloro group instead of an iodo group.
2-((5-Fluoro-2-methylquinolin-8-yl)oxy)acetonitrile: Similar structure with a fluoro group instead of an iodo group.
Uniqueness
The presence of the iodo group in 2-((5-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile makes it unique compared to its bromo, chloro, and fluoro counterparts. The iodo group can impart different reactivity and binding properties, potentially leading to unique biological and chemical activities.
Propiedades
Número CAS |
88757-50-0 |
|---|---|
Fórmula molecular |
C12H9IN2O |
Peso molecular |
324.12 g/mol |
Nombre IUPAC |
2-(5-iodo-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9IN2O/c1-8-2-3-9-10(13)4-5-11(12(9)15-8)16-7-6-14/h2-5H,7H2,1H3 |
Clave InChI |
WCNUIMZGGKXLEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2C=C1)I)OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)



acetic acid](/img/structure/B12879490.png)



